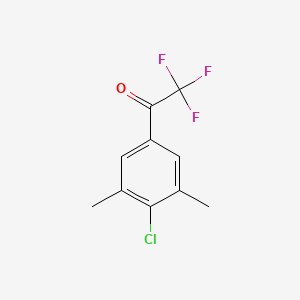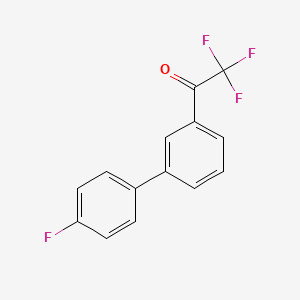![molecular formula C13H15F3O2 B7994530 (1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol](/img/structure/B7994530.png)
(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol is a chiral compound featuring a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclohexanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol typically involves the introduction of the trifluoromethoxy group onto a phenyl ring, followed by the formation of the cyclohexanol structure. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. Recent advances in trifluoromethoxylation reagents have made this process more accessible . The reaction conditions often require the use of palladium catalysts and specific ligands to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The development of robust and cost-effective trifluoromethylation reagents is crucial for industrial applications .
化学反応の分析
Types of Reactions
(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
科学的研究の応用
Chemistry
In chemistry, (1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology
In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It may serve as a model compound for the development of new drugs and bioactive molecules .
Medicine
Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its trifluoromethoxy group can improve the performance of polymers, coatings, and other materials .
作用機序
The mechanism of action of (1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to increased biological activity. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
- (1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclohexan-1-ol
- (1R,2S)-2-[3-(difluoromethoxy)phenyl]cyclohexan-1-ol
- (1R,2S)-2-[3-(fluoromethoxy)phenyl]cyclohexan-1-ol
Uniqueness
(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol is unique due to its trifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced lipophilicity, metabolic stability, and potential for improved biological activity .
特性
IUPAC Name |
(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)18-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h3-5,8,11-12,17H,1-2,6-7H2/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAJLCJMDSDZPL-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=CC=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC(=CC=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(Diethylamino)phenyl]-2-butanol](/img/structure/B7994509.png)






